molecular formula C12H22FNO3 B1446397 tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate CAS No. 1334412-55-3

tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No. B1446397
M. Wt: 247.31 g/mol
InChI Key: WPIMHKNZSIWQHH-UHFFFAOYSA-N
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Description

Tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22FNO3 . It has a molecular weight of 247.31 g/mol. The compound is typically stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.28 and a molecular formula of C11H20FNO3 . It is typically stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Environmental Remediation

A relevant application of chemical compounds similar to tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is in environmental remediation. For example, research on the decomposition of Methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor has shown promising results for air pollution control. This study demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances, thereby reducing environmental pollution (Hsieh et al., 2011).

Synthetic Chemistry

In synthetic chemistry, compounds structurally similar to tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate play a crucial role in the synthesis of various pharmaceuticals and fine chemicals. The metallation of π-deficient heteroaromatic compounds, such as the reaction conditions for 3-fluoropyridine metallation, showcases the importance of fluoro-organic compounds in selectively introducing functional groups for further chemical synthesis (Marsais & Quéguiner, 1983).

Pharmaceutical Intermediates

Further, the chemical serves as a precursor in the synthesis of complex molecules like vandetanib, a therapeutic agent. By analyzing different synthetic routes, researchers have identified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. Such studies highlight the compound's role in facilitating high-yield and commercially viable manufacturing processes for pharmaceuticals (Mi, 2015).

Biodegradation Studies

Biodegradation research on similar ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater contexts also provides insight into environmental fate and remediation strategies. These studies explore how microorganisms degrade ether compounds, potentially offering pathways for mitigating pollution from similar chemicals (Thornton et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H301 and H320, indicating that it can be harmful if swallowed and causes eye irritation . Precautionary statements include P264, P270, P301+P310+P330, P405, and P501, advising to wash hands thoroughly after handling, avoid eating, drinking or smoking when using this product, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, rinse mouth, store locked up, and dispose of contents/container in accordance with local regulations .

properties

IUPAC Name

tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIMHKNZSIWQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
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tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

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